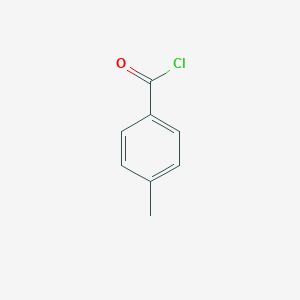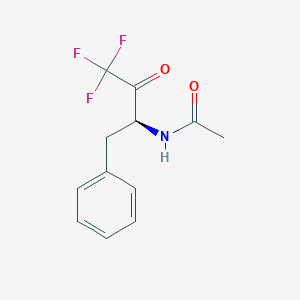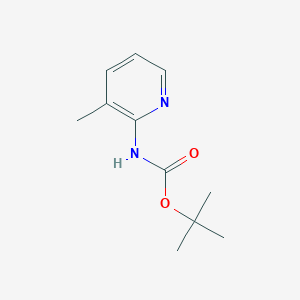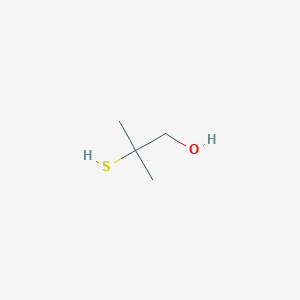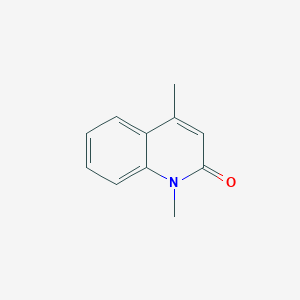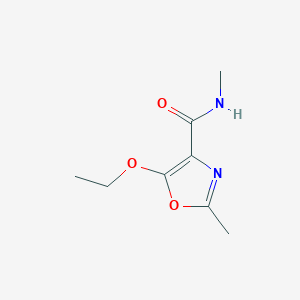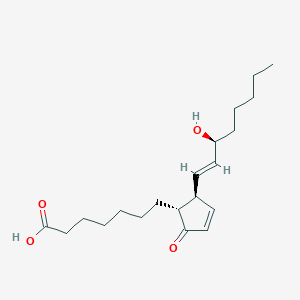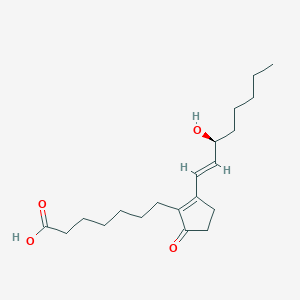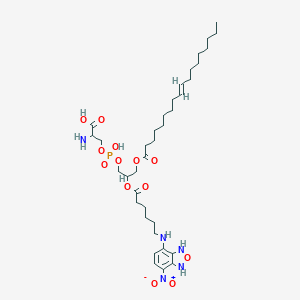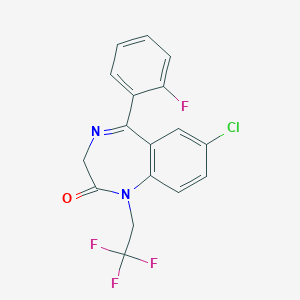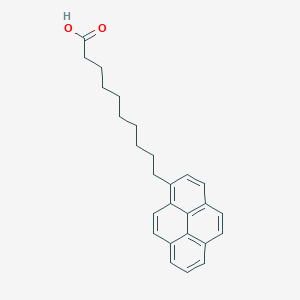
1-pyrenedecanoic acid
Descripción general
Descripción
1-pyrenedecanoic acid: is a fluorescent lipid analog known for its ability to incorporate into membranes and lipid bilayers. This compound is often used for fluorescent labeling, measurement of membrane fluidity, and lipase enzyme assays . Its molecular formula is C26H28O2, and it has a molecular weight of 372.5 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-pyrenedecanoic acid can be synthesized through various chemical reactions involving pyrene and decanoic acid. One common method involves the reaction of pyrene with decanoic acid under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of pyrenedecanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Análisis De Reacciones Químicas
Types of Reactions: 1-pyrenedecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize pyrenedecanoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 1-pyrenedecanoic acid is widely used in chemistry for fluorescent labeling and measurement of membrane fluidity. It is also used in the synthesis of metal-organic frameworks (MOFs) due to its unique optical and electronic properties .
Biology: In biological research, pyrenedecanoic acid is used to study lipid metabolism and membrane dynamics. It is incorporated into cell membranes to monitor changes in membrane fluidity and lipid interactions .
Medicine: this compound has applications in medical research, particularly in the study of lipid-related diseases and drug delivery systems. Its fluorescent properties make it useful for imaging and tracking lipid-based drug carriers .
Industry: In the industrial sector, pyrenedecanoic acid is used in the development of fluorescent probes and sensors. It is also employed in the production of specialized materials with unique optical properties .
Mecanismo De Acción
Mechanism: 1-pyrenedecanoic acid exerts its effects by incorporating into lipid bilayers and membranes. Its fluorescent properties allow it to act as a probe for studying membrane dynamics and fluidity .
Molecular Targets and Pathways: The primary molecular targets of pyrenedecanoic acid are lipid molecules within cell membranes. It interacts with these lipids to provide insights into membrane structure and function .
Comparación Con Compuestos Similares
- 1-Pyrenebutyric acid
- 1-Pyreneacetic acid
- 1-Pyrenecarboxylic acid
- 1-Pyrenemethanol
Comparison: Compared to these similar compounds, pyrenedecanoic acid is unique due to its longer carbon chain, which enhances its ability to incorporate into lipid bilayers and membranes. This property makes it particularly useful for studying membrane dynamics and fluidity .
Propiedades
IUPAC Name |
10-pyren-1-yldecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMKEUIWMFJVNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208920 | |
| Record name | Pyrenedecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60177-21-1 | |
| Record name | Pyrenedecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrenedecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(1R,2R)-3-hydroxy-1-(hydroxymethyl)-2-methylpropyl]-, 1,1-](/img/structure/B148627.png)
